molecular formula C8H14Cl4 B098058 1,1,1,3-Tetrachlorooctane CAS No. 18088-13-6

1,1,1,3-Tetrachlorooctane

Cat. No. B098058
CAS RN: 18088-13-6
M. Wt: 252 g/mol
InChI Key: LQGHONGVQHTQDU-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachlorooctane is a chemical compound with the molecular formula C8H14Cl4 . It has an average mass of 252.009 Da and a mono-isotopic mass of 249.984955 Da .


Molecular Structure Analysis

The molecular structure of 1,1,1,3-Tetrachlorooctane consists of 8 carbon atoms, 14 hydrogen atoms, and 4 chlorine atoms . The IUPAC Standard InChI for this compound is InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3 .


Chemical Reactions Analysis

There is a study that discusses the reactions of radicals generated from 1,1,1,3-tetrachloroalkanes . The reduction of 1,1,1,3-tetrachloroheptane and 1,1,1,3-tetrachlorooctane to the corresponding 1,1,3-trichloroalkanes and the rearrangement of 1,1,1,3-tetrachloroheptane to 1,1,3,5- and 1,1,3,6-tetrachloroheptanes and of 1,1,1,3-tetrachlorooctane to 1,1,3,5-, 1,1,3,6-, and 1,1,3,7-tetrachlorooctanes initiated by the Fe (CO) 5 +HMPTA system proceed at 140°C with comparable rates .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis from Ethylene and Carbon Tetrachloride : 1,1,1,3-Tetrachlorooctane was effectively synthesized from ethylene and carbon tetrachloride using an iron chloride catalyst. This process achieved a high conversion ratio for carbon tetrachloride and a significant selectivity for 1,1,1,3-tetrachlorooctane (Yang Hui-e, 2010).

  • Reactivity with Nucleophilic Reagents : Research on 1,1,1,3-tetrachlorobutane (a similar compound) shows its reaction with various nucleophilic reagents, leading to products with diverse functional groups. This indicates potential reactivity patterns that might be relevant for 1,1,1,3-Tetrachlorooctane as well (E. Kooyman & W. M. Wagner, 2010).

Material Science and Electronics

  • Ambipolar Semiconductors in Field-Effect Transistors : A study involving Tetra[2,3-thienylene] with an antiaromatic cyclooctatetraene core, exhibiting ambipolar characteristics, suggests potential application areas in electronics for similarly structured compounds (T. Nishinaga et al., 2013).

  • Blue Emitters in OLEDs : Research on sterically congested tetraarylpyrenes, which prevent aggregation, has implications for compounds like 1,1,1,3-Tetrachlorooctane in OLED applications due to their potential use as blue light-emitting materials (J. N. Moorthy et al., 2007).

Chemical Structure and Stability

  • Structural Characterization : The structural characterization and thermal stability of brominated compounds like 1,2,5,6-tetrabromocyclooctane provide insights into the behavior of similar halogenated compounds, including 1,1,1,3-Tetrachlorooctane (N. Riddell et al., 2009).

DNA Interaction and Biological Evaluation

  • DNA Interaction Studies : Dinuclear complexes, including copper (II) complex interactions with calf thymus DNA, highlight the potential for 1,1,1,3-Tetrachlorooctane derivatives in biochemical applications, particularly in DNA binding and manipulation (Suvigya Mathur & S. Tabassum, 2008).

  • Biological Evaluation of Carboranylthymidine Analogues : The study on carboranylthymidine analogues, which are halogenated, suggests potential research avenues for halogenated compounds like 1,1,1,3-Tetrachlorooctane in cancer therapy and imaging (R. Tiwari et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 1,1,2,2-Tetrachloroethane-d2, suggests that it is fatal in contact with skin or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, avoid getting it in eyes, on skin, or on clothing, and wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

1,1,1,3-tetrachlorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGHONGVQHTQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505061
Record name 1,1,1,3-Tetrachlorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3-Tetrachlorooctane

CAS RN

18088-13-6
Record name 1,1,1,3-Tetrachlorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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